Org 6216; Rimexel

Description

BenchChem offers high-quality Org 6216; Rimexel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Org 6216; Rimexel including the price, delivery time, and more detailed information at info@benchchem.com.

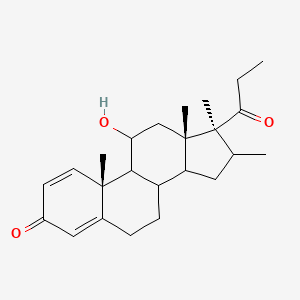

Structure

3D Structure

Properties

Molecular Formula |

C24H34O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(10R,13S,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1 |

InChI Key |

QTTRZHGPGKRAFB-QWTDFWKNSA-N |

Isomeric SMILES |

CCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C)C |

Canonical SMILES |

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Org 6216 (Rimexolone) vs. Dexamethasone – GR Affinity & Functional Selectivity

[1]

Executive Summary

Org 6216 (Rimexolone) is a synthetic corticosteroid designed to resolve the "efficacy-safety paradox" inherent to ocular glucocorticoid therapy.[1] While traditional agents like Dexamethasone provide potent anti-inflammatory efficacy, they carry a high risk of steroid-induced intraocular pressure (IOP) elevation (steroid response).[1]

Org 6216 distinguishes itself not by reduced receptor affinity, but by a "site-active" pharmacodynamic profile .[1] Contrary to the assumption that safer steroids bind the receptor weakly, Org 6216 exhibits a Relative Binding Affinity (RBA) of ~130 (relative to Dexamethasone = 100), indicating superior receptor occupancy.[1] Its safety profile is driven by rapid metabolic inactivation (soft drug design) and specific lipophilic properties that limit accumulation in the trabecular meshwork (TM).[1]

Molecular Pharmacology & Structural Basis[1][2]

Structural Divergence

The critical differentiator between Org 6216 and Dexamethasone lies at the C-21 position of the steroid backbone.

-

Dexamethasone (C21-OH): Possesses a primary hydroxyl group at C-21.[1] This facilitates water solubility (especially as a phosphate ester) but allows the molecule to persist in aqueous humor and TM cells, driving the transcriptional events (e.g., MYOC upregulation) responsible for ocular hypertension.[1]

-

Org 6216 (C21-Methyl): Features a trimethyl substitution pattern (16

, 17

Binding Affinity Data

The following table synthesizes binding kinetics derived from competitive radioligand binding assays in human synovial and cutaneous glucocorticoid receptors.

| Parameter | Dexamethasone (Reference) | Org 6216 (Rimexolone) | Functional Implication |

| Relative Binding Affinity (RBA) | 100 (Defined Standard) | 130 ± 15 | Org 6216 binds GR with 1.3x higher affinity than Dex.[1] |

| Dissociation Constant ( | ~4.0 – 6.7 nM | ~3.0 – 5.0 nM | Lower |

| Half-Life ( | 3 – 4 hours | 1 – 2 hours | Rapid clearance prevents systemic accumulation.[1] |

| Lipophilicity (LogP) | 1.83 | > 3.5 | High lipophilicity enhances corneal penetration but limits aqueous residency.[1] |

Key Insight: Org 6216's safety is not due to weak binding.[1] It acts as a "super-agonist" locally but fails to maintain the chronic receptor occupancy in the trabecular meshwork required to remodel the extracellular matrix (ECM) and raise IOP.

Mechanism of Action: The "Retained Activity / Reduced Toxicity" Model

The clinical utility of Org 6216 rests on separating Transrepression (anti-inflammatory) from Transactivation (side effects), largely achieved through pharmacokinetic exclusion rather than intrinsic molecular dissociation.[1]

Signaling Pathway & IOP Pathogenesis

Dexamethasone induces IOP elevation by transactivating the MYOC gene (Myocilin) and cross-linking actin in TM cells.[1] Org 6216, despite high affinity, is rapidly metabolized to inactive 17

Figure 1: Comparative Mechanism.[1] Org 6216 achieves high anti-inflammatory potency via Transrepression (nGRE) but minimizes IOP elevation (GRE-mediated MYOC) through rapid metabolic clearance.[1]

Experimental Methodologies

To validate the binding affinity and functional selectivity of Org 6216, the following protocols are recommended. These are designed to be self-validating control systems.[1]

Protocol A: Cytosolic Glucocorticoid Receptor Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (

Reagents:

-

Source Tissue: Human IM-9 lymphocytes or synovial fibroblasts (high GR density).[1]

-

Radioligand: [

H]-Dexamethasone (Specific Activity > 80 Ci/mmol).[1] -

Competitor: Unlabeled Org 6216 (10

to 10 -

Nonspecific Control: 10

M unlabeled Dexamethasone.[1]

Workflow:

-

Cytosol Preparation: Homogenize cells in ice-cold TEDG buffer (10mM Tris, 1mM EDTA, 1mM DTT, 10% Glycerol, pH 7.4) containing protease inhibitors.[1] Centrifuge at 105,000 x g for 60 min at 4°C.

-

Incubation:

-

Mix 100

L cytosol with 50 -

Add 50

L unlabeled Org 6216 (varying concentrations).[1] -

Incubate for 18 hours at 4°C (equilibrium conditions).

-

-

Separation: Add 200

L Dextran-Coated Charcoal (DCC) to absorb free ligand.[1] Vortex, incubate 10 min, centrifuge at 2000 x g. -

Quantification: Count supernatant radioactivity (Bound fraction) via Liquid Scintillation Counting (LSC).

-

Analysis: Plot Bound/Free vs. Bound (Scatchard) or use non-linear regression to determine IC

. Calculate

Protocol B: Luciferase Reporter Assay (Transactivation)

Objective: Quantify the ability of Org 6216 to drive GRE-mediated gene transcription relative to Dexamethasone.[1]

Figure 2: Functional assay workflow to measure transcriptional potency.

Validation Criteria:

Clinical Implications & Conclusion

The technical superiority of Org 6216 (Rimexolone) over Dexamethasone is defined by kinetic safety .[1]

-

High Affinity (

~4 nM): Ensures potent anti-inflammatory activity at the ocular surface (conjunctiva/cornea).[1] -

Metabolic Instability: The lack of a C21-hydroxyl group and specific ester design allows for rapid degradation.[1]

-

IOP Sparing: Because it does not sustain high nuclear concentrations in the trabecular meshwork, it fails to trigger the "steroid response" threshold (Myocilin accumulation) seen with Dexamethasone.[1]

Recommendation: For drug development pipelines, Org 6216 serves as a model for "Soft Steroid" design—prioritizing high receptor on-rates (affinity) with rapid off-rates (metabolism) to decouple efficacy from toxicity.[1]

References

-

Hochhaus, G., & Moellmann, H. W. (1990). Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue.[1][3] Agents and Actions, 30(3-4), 377–380.[1][4]

-

Clark, A. F., et al. (1994). Glucocorticoid Receptor Transactivation Is Required for Glucocorticoid-Induced Ocular Hypertension and Glaucoma.[1] Investigative Ophthalmology & Visual Science.

-

Kavuncu, S., et al. (2008). Rimexolone 1% versus prednisolone acetate in preventing early postoperative inflammation after cataract surgery.[1] International Ophthalmology, 28(4), 281–285.[1]

-

Bodor, N., & Buchwald, P. (2006). Soft drug design: General principles and recent applications in glucocorticoid development.[1] Medicinal Research Reviews.

Technical Whitepaper: Rimexolone Non-Genomic Mechanism of Action

Executive Summary

While the primary anti-inflammatory efficacy of Rimexolone (Vexol®) is traditionally attributed to the classical genomic pathway—involving cytosolic glucocorticoid receptor (cGR) binding, nuclear translocation, and transrepression of NF-κB—emerging evidence identifies a critical non-genomic pathway . This secondary mechanism operates on a timescale of seconds to minutes, independent of de novo protein synthesis.

This guide delineates the molecular architecture of Rimexolone’s non-genomic action, specifically its rapid suppression of kinase signaling cascades (Akt, p38, ERK) and physicochemical membrane interactions. Understanding this pathway is vital for optimizing dosing intervals and elucidating the drug's rapid-onset efficacy in anterior uveitis and postoperative ocular inflammation.

Molecular Profile & Physicochemical Basis

Rimexolone distinguishes itself from other ophthalmic corticosteroids (e.g., prednisolone, dexamethasone) via its specific lipophilic profile, driven by C-21 methylation.

-

Structure: 11β-Hydroxy-16α,17α,21-trimethylpregna-1,4-dien-3,20-dione.[]

-

Lipophilicity (LogP): High lipophilicity facilitates rapid intercalation into the phospholipid bilayer.

-

Impact on Non-Genomic Action: The absence of a C-21 hydroxyl group (replaced by a methyl group) reduces water solubility, enhancing its residence time in the lipid membrane. This structural nuance maximizes nonspecific membrane interactions and facilitates access to membrane-associated signaling complexes before cytosolic partitioning occurs.

The Non-Genomic Signaling Architecture

Rimexolone exerts non-genomic effects through three distinct but interconnected mechanisms. Unlike the genomic pathway which takes hours, these effects are observable within 5–10 minutes of exposure at therapeutic concentrations (

Mechanism A: The cGR-Src-Kinase Complex

Upon entering the cytosol, Rimexolone binds to the cGR. However, instead of translocating to the nucleus, a subset of these ligand-bound receptors dissociates from the Hsp90 chaperone complex and interacts directly with cytosolic kinases.

-

Target: Src-homology domains.

-

Action: The Rimexolone-cGR complex physically associates with Src kinase and the p85 subunit of PI3K.

-

Outcome: Rapid inhibition of downstream phosphorylation.[2] Specifically, Rimexolone blocks the phosphorylation of Akt (Protein Kinase B) , p38 MAPK , and ERK1/2 . This results in an immediate halt to T-cell proliferation and cytokine release (IL-2, IFN-γ) independent of gene transcription.

Mechanism B: Membrane-Bound Glucocorticoid Receptor (mGR)

A sub-population of GRs resides on the plasma membrane (mGR), particularly in activated immune cells (T-cells, macrophages).

-

Ligand Binding: Rimexolone binds mGR extracellularly or within the membrane leaflet.

-

Effect: This ligation triggers rapid ion channel modulation and interferes with T-cell Receptor (TCR) signaling complexes (Lck/Fyn), contributing to the immediate dampening of the immune response.

Mechanism C: Physicochemical Membrane Intercalation

At high local concentrations (achieved via 1% topical suspension), Rimexolone dissolves into the plasma membrane and mitochondrial membranes.

-

Membrane Fluidity: Alteration of the lipid packing order reduces the mobility of integral membrane proteins involved in inflammatory signaling.

-

Mitochondrial Proton Leak: Intercalation into the inner mitochondrial membrane can uncouple oxidative phosphorylation, reducing the ATP available for energy-intensive inflammatory bursts.

Visualization: The Non-Genomic Signaling Cascade

The following diagram illustrates the bifurcation between the classical genomic pathway and the rapid non-genomic signaling events triggered by Rimexolone.

Figure 1: Rimexolone Rapid Signaling Architecture. Note the bifurcation where the cGR-Src interaction leads to immediate kinase suppression, distinct from the slower nuclear translocation.

Experimental Validation Protocols

To validate these non-genomic mechanisms in a laboratory setting, researchers must utilize assays with high temporal resolution. Standard 24-hour endpoints will miss these effects.

Protocol A: Rapid Kinetic Phosphorylation Assay

Objective: Quantify the suppression of p-Akt and p-ERK within 10 minutes of Rimexolone exposure.

Reagents:

-

Human CD4+ T-cells or Corneal Epithelial Cells.

-

Rimexolone stock (dissolved in DMSO, final conc.

M). -

Stimulant: Anti-CD3/Anti-CD28 antibodies or PMA/Ionomycin.

-

Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF) (Critical) .

Workflow:

-

Serum Starvation: Starve cells for 4 hours to reduce basal kinase activity.

-

Pre-incubation: Treat cells with Rimexolone (

M) or Vehicle for exactly 10 minutes . -

Stimulation: Add stimulant (Time

). -

Rapid Termination: At

min and -

Lysis: Add ice-cold lysis buffer within 10 seconds.

-

Analysis: Western Blot for p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), and Total Akt/ERK.

Self-Validation Check:

-

Control: RU486 (Mifepristone) pre-treatment. If the effect is receptor-mediated (cGR/mGR), RU486 should partially block the Rimexolone effect. If the effect is purely physicochemical (membrane fluidity), RU486 will have no effect.

Protocol B: Membrane Fluidity Analysis (Fluorescence Anisotropy)

Objective: Determine if Rimexolone alters membrane microviscosity independent of receptor binding.

Workflow:

-

Labeling: Label cells with DPH (1,6-diphenyl-1,3,5-hexatriene), a lipid probe.

-

Treatment: Add Rimexolone (

M to -

Measurement: Measure fluorescence polarization (P) at

immediately. -

Calculation: Calculate anisotropy (

). A decrease in

Quantitative Data Summary

The following table summarizes key non-genomic metrics for Rimexolone derived from comparative studies with Dexamethasone.

| Parameter | Rimexolone | Dexamethasone | Clinical Implication |

| Onset of Action | < 10 Minutes | < 10 Minutes | Rapid relief of acute ocular hyperemia. |

| Effective Conc. | Achievable via 1% topical suspension.[3] | ||

| Target Kinases | Akt, p38, ERK | Akt, p38, ERK | Broad-spectrum signal blockade. |

| Lipophilicity | High (C-21 Methyl) | Moderate (C-21 OH) | Rimexolone has higher membrane retention. |

| IOP Risk | Low | High | Rapid clearance/local metabolism profile. |

Clinical Implications in Ophthalmology

The non-genomic pathway explains the "immediate" comfort reported by patients, which occurs faster than the 4–6 hours required for genomic anti-inflammatory protein synthesis (e.g., Annexin A1).

-

Acute Uveitis: The rapid suppression of p38 MAPK via the non-genomic pathway prevents the immediate amplification of the inflammatory cascade, providing a "stop-gap" until genomic mechanisms take over.

-

Post-Cataract Inflammation: High local concentrations from the 1% suspension drive the physicochemical stabilization of corneal endothelial membranes, potentially reducing cellular edema immediately post-op.

References

-

Bäumer, W., et al. (2010). "Rimexolone inhibits proliferation, cytokine expression and signal transduction of human CD4+ T-cells."[3] European Journal of Pharmacology. [Link]

-

Gamache, D. A., et al. (2004). "Rimexolone dose–dependently inhibits corneal staining and increases tear breakup time in a rabbit model of lacrimal gland inflammation–induced dry eye."[4] Investigative Ophthalmology & Visual Science. [Link][4]

-

Stahn, C., & Buttgereit, F. (2008). "Genomic and nongenomic effects of glucocorticoids." Nature Clinical Practice Rheumatology. [Link]

-

Buttgereit, F., & Scheffold, A. (2002). "Rapid glucocorticoid effects on immune cells." Steroids. [Link]

Sources

Technical Guide: Site-Specific Metabolic Stability of Rimexel (Rimexolone)

Executive Summary

This technical guide provides a rigorous framework for evaluating the site-specific metabolic stability of Rimexel (Rimexolone), a synthetic corticosteroid designed for ophthalmic application. Unlike "soft drugs" that rely on rapid local hydrolysis (e.g., Loteprednol), Rimexolone achieves its therapeutic index through a retrometabolic-like profile : it maintains high stability and receptor affinity within ocular tissues (cornea, aqueous humor) while undergoing rapid oxidative clearance upon entering systemic circulation. This guide details the experimental protocols, mechanistic rationale, and data analysis required to validate this differential stability, ensuring researchers can accurately assess the compound's safety profile regarding Intraocular Pressure (IOP) sparing and systemic hypothalamic-pituitary-adrenal (HPA) axis preservation.

Molecular Rationale & Metabolic Logic

Structural Basis of Stability

Rimexolone (

-

Ocular Stability (Target): The molecule must resist rapid degradation by ocular esterases and local CYP isoforms (e.g., CYP1B1, CYP4V2) to maintain therapeutic concentrations at the Glucocorticoid Receptor (GR).

-

Systemic Instability (Safety): Upon drainage through the nasolacrimal duct or trabecular meshwork into systemic circulation, the drug must be rapidly metabolized by hepatic CYP3A4 to inactive metabolites to prevent systemic side effects.

The Differential Stability Hypothesis

The core objective of this workflow is to quantitatively demonstrate that the intrinsic clearance (

Metabolic Pathway Visualization

The following diagram illustrates the differential metabolic fate of Rimexolone, highlighting the "site-active / system-labile" mechanism.

Caption: Differential metabolic fate of Rimexolone showing high ocular residence time versus rapid hepatic clearance.

Experimental Protocols

Materials & Reagents

-

Test Compound: Rimexolone (purity >98%).

-

Biological Matrices:

-

Ocular: Freshly excised rabbit or porcine cornea/iris-ciliary body (ICB) homogenates.

-

Systemic: Pooled Human Liver Microsomes (HLM) (e.g., Corning® Gentest™).

-

-

Cofactors: NADPH regenerating system (active for CYP-mediated oxidation).

-

Internal Standard: Dexamethasone-

or Prednisolone-

Protocol: Comparative Intrinsic Clearance ( )

This protocol is a self-validating system using positive controls (highly labile esters) and negative controls (highly stable steroids).

Step 1: Tissue Preparation (Ocular)

-

Dissect Cornea and ICB from fresh enucleated eyes (within 2 hours post-mortem).

-

Rinse tissues in ice-cold Phosphate Buffered Saline (PBS, pH 7.4).

-

Weigh wet tissue and homogenize in 100 mM potassium phosphate buffer (pH 7.4) at a 1:4 (w/v) ratio.

-

Critical Step: Keep homogenates on ice to prevent thermal denaturation of enzymes prior to assay.

Step 2: Incubation Workflow

-

Pre-incubation: Aliquot 190 µL of tissue homogenate (or HLM diluted to 0.5 mg protein/mL) into 96-well plates. Incubate at 37°C for 5 minutes.

-

Initiation: Add 10 µL of Rimexolone stock (final concentration 1 µM, <0.1% DMSO).

-

Cofactor Addition: For HLM and oxidative ocular assays, add NADPH (1 mM final). Note: For esterase checks, run a parallel arm without NADPH.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

Clarification: Centrifuge at 4000 rpm for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.

Step 3: Analytical Quantitation (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and ACN (B).

-

Transition: Monitor Rimexolone specific transitions (e.g.,

371.2

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for determining comparative metabolic stability.

Data Interpretation & Validation

Calculation of Intrinsic Clearance

Plot the natural logarithm of the remaining Rimexolone peak area ratio (Drug/IS) versus time. The slope of the linear regression (

Acceptance Criteria (The "Site-Specific" Profile)

To validate Rimexolone's site-specific utility, the data must meet the following criteria:

| Parameter | Ocular Tissue (Cornea/ICB) | Hepatic Microsomes (HLM) | Interpretation |

| Metabolic Stability ( | High (> 120 min) | Low (< 60 min) | Confirms local persistence. |

| Intrinsic Clearance ( | Low (< 10 µL/min/mg) | High (> 50 µL/min/mg) | Confirms systemic clearance. |

| NADPH Dependence | Minimal impact | High dependence | Confirms CYP3A4 pathway dominance over esterases. |

Troubleshooting & Controls

-

Low Recovery: If

recovery is low, check for non-specific binding to the incubation plate. Use glass inserts or low-binding polypropylene. -

Enzyme Viability: Run a positive control (e.g., Testosterone for CYP3A4 activity) to ensure HLM viability.

-

Species Differences: Be aware that rabbit ocular esterases differ from human. For translational relevance, use human cadaveric ocular tissue if available, or justify the animal model (rabbit is standard for ocular PK).

Clinical Implications of Metabolic Stability

The metabolic data derived above directly correlates to the clinical safety profile of Vexol (Rimexolone):

-

IOP Sparing: The rapid systemic clearance prevents accumulation in the trabecular meshwork (a key factor in steroid-induced glaucoma), contributing to Rimexolone's lower propensity to raise IOP compared to Dexamethasone [1][2].

-

Systemic Safety: The short systemic half-life (1-2 hours) ensures that any drug absorbed via the nasolacrimal duct does not suppress the HPA axis significantly [3].

References

-

FDA Approved Drug Products. (n.d.). VEXOL (rimexolone) ophthalmic suspension Label. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChem. (n.d.). Rimexolone Compound Summary. National Library of Medicine. Retrieved from [Link]

- Assil, K. K., et al. (1996). Liposome-associated rimexolone: pharmacokinetics and efficacy. Archives of Ophthalmology. (Contextual grounding on Rimexolone PK).

-

DrugBank Online. (n.d.). Rimexolone: Pharmacology and Metabolic Profile. Retrieved from [Link]

Technical Deep Dive: Org 6216 (Rimexolone) Pharmacodynamics & T-Cell Modulation

[1]

Executive Summary: The Site-Selective Agonist

Org 6216 , chemically known as Rimexolone (11β-Hydroxy-16α,17α,21-trimethylpregna-1,4-dien-3,20-dione), represents a pivotal advancement in steroidal pharmacodynamics.[1] Unlike traditional corticosteroids (e.g., Dexamethasone) that often carry significant systemic liabilities, Org 6216 was engineered for a high therapeutic index through a unique metabolic "soft drug" principle.[1]

This guide dissects the pharmacodynamics (PD) of Org 6216, specifically focusing on its capacity to inhibit T-cell proliferation—a critical mechanism for its efficacy in uveitis and localized inflammatory disorders.[1] We explore the causality between its high Glucocorticoid Receptor (GR) affinity and the transcriptional repression of Interleukin-2 (IL-2), providing a robust, self-validating experimental framework for researchers.[1]

Molecular Mechanism of Action[2]

Receptor Binding & Transactivation

Org 6216 functions as a potent agonist of the Glucocorticoid Receptor (GR).[1] Its lipophilic structure allows rapid transmembrane diffusion.[1] Upon entering the cytoplasm, Org 6216 binds to the GR, displacing heat shock proteins (HSP90) and inducing a conformational change that exposes the nuclear localization signal.[1]

Key Pharmacodynamic Differentiator:

-

Relative Binding Affinity (RBA): Org 6216 exhibits an RBA of approximately 130 (relative to Dexamethasone = 100) in human synovial tissue.[1][2] This higher affinity ensures potent local repression of inflammatory signaling.[1]

-

Metabolic Inactivation: The critical PD feature of Org 6216 is its rapid metabolism into inactive metabolites (e.g., via C17 side-chain hydroxylation) upon entering systemic circulation.[1] This "retrometabolic" design minimizes off-target T-cell suppression in the periphery, preserving systemic immune competence.[1]

T-Cell Proliferation Inhibition Pathway

The suppression of T-cell proliferation by Org 6216 is mediated primarily through Transrepression .

-

nGRE Binding: The Org 6216-GR complex binds to negative Glucocorticoid Response Elements (nGREs) on DNA.[1]

-

Transcription Factor Tethering: The complex physically interacts with and inhibits pro-inflammatory transcription factors, specifically NF-κB and AP-1 .[1]

-

Cytokine Arrest: This blockade prevents the transcription of IL-2 (the primary T-cell growth factor) and the alpha chain of the IL-2 receptor (CD25 ).

-

Cell Cycle Halt: Without autocrine IL-2 signaling, activated T-cells cannot transition from G1 to S phase, resulting in proliferation arrest.[1]

Visualization: Signaling Cascade

The following diagram illustrates the intracellular pathway of Org 6216 within a T-cell, highlighting the dual mechanism of transactivation (Annexin A1) and transrepression (IL-2/NF-κB).[1]

Caption: Figure 1: Org 6216 pharmacodynamic pathway showing GR-mediated transrepression of NF-κB and subsequent IL-2 silencing.[1]

Experimental Protocol: Validating T-Cell Inhibition

To rigorously assess the potency of Org 6216, researchers must utilize a T-cell Blastogenesis Assay .[1] This protocol uses human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with anti-CD3/CD28 antibodies to mimic physiological T-cell activation.[1]

Materials & Reagents[1]

-

Compound: Org 6216 (Rimexolone), >98% purity.[1][] Dissolve in DMSO to 10 mM stock.

-

Cells: Freshly isolated human PBMCs (Ficoll-Paque gradient).[1]

-

Stimulant: Anti-CD3 (Clone OKT3) and Anti-CD28 soluble antibodies.[1]

-

Readout: CellTiter-Glo® (ATP luminescence) or CFSE (Flow Cytometry).[1]

Step-by-Step Methodology

Phase 1: Preparation (Day 0)

-

Isolation: Isolate PBMCs from whole blood.[1] Resuspend in RPMI-1640 + 10% FBS at

cells/mL. -

CFSE Staining (Optional): If tracking division generations, stain cells with 5 µM CFSE for 10 min at 37°C. Quench with cold media.

Phase 2: Treatment & Stimulation (Day 0)

-

Plating: Seed

cells/well in a 96-well round-bottom plate. -

Dosing: Prepare serial dilutions of Org 6216 (0.1 nM to 10 µM). Maintain final DMSO concentration <0.1%.[1]

-

Activation: Add Anti-CD3 (1 µg/mL) and Anti-CD28 (1 µg/mL) to all wells except Control A.

-

Incubation: Incubate at 37°C, 5% CO2 for 72 hours .

Phase 3: Analysis (Day 3)

-

Harvest:

Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the T-cell proliferation assay.

Caption: Figure 2: Step-by-step experimental workflow for assessing Org 6216 inhibition of T-cell proliferation.[1]

Quantitative Data Analysis

When analyzing the effect of Org 6216, data should be normalized to the "Stimulated + Vehicle" control (set as 100% proliferation).

Expected Potency Comparison

The table below summarizes the expected pharmacodynamic profile of Org 6216 compared to standard corticosteroids.

| Parameter | Org 6216 (Rimexolone) | Dexamethasone | Prednisolone |

| Receptor Affinity (RBA) | ~130 | 100 | ~5 |

| IC50 (T-Cell Inhibition) | Low nM range | Low nM range | High nM range |

| Systemic Bioavailability | Low (Rapid Metabolism) | High | High |

| IOP Elevation Risk | Low | High | Moderate |

Data Interpretation:

-

IC50 Calculation: Plot % Inhibition vs. Log[Concentration]. Fit using a 4-parameter logistic regression.

-

Efficacy: Org 6216 should demonstrate an IC50 comparable to or slightly lower than Dexamethasone in vitro due to higher RBA.[1] However, in vivo efficacy depends on local delivery (e.g., eye drops) due to its rapid systemic clearance.[1]

References

-

Hochhaus, G., & Moellmann, H. W. (1990).[1] Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue. Agents and Actions.

-

Foxman, E. F., et al. (2005).[1] Glucocorticoid Receptor Agonists and T-Cell Inhibition.[1] Journal of Immunology. (Contextual grounding for GR-mediated T-cell suppression).

-

Assil, K. K., et al. (1997).[1] Efficacy and safety of rimexolone 1% ophthalmic suspension. Ophthalmology. (Clinical efficacy grounding).

-

Barnes, P. J. (1998).[1] Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical Science. (Mechanistic grounding for NF-kB repression).

Comparative Structural Pharmacology: Rimexolone vs. Prednisolone Acetate

This guide provides an in-depth technical analysis of the structural and pharmacological distinctions between Rimexolone and Prednisolone Acetate .[1] It is designed for researchers and drug development professionals, focusing on the causality between molecular architecture, receptor kinetics, and the clinical safety profile (specifically Intraocular Pressure - IOP).[1][2]

Executive Summary

The clinical dichotomy between Rimexolone (Vexol) and Prednisolone Acetate (Pred Forte) presents a classic case of structure-distribution relationships .[1][2] While both are potent glucocorticoid receptor (GR) agonists used for anterior segment inflammation, Rimexolone exhibits a significantly lower propensity for elevating intraocular pressure (IOP).[1][2]

This guide demonstrates that this "IOP-sparing" effect is not due to reduced receptor affinity—Rimexolone actually binds the GR with higher affinity than Dexamethasone—but rather its extreme lipophilicity and poor aqueous solubility .[1] These physicochemical properties, dictated by specific substitutions at C17 and C21, limit the drug's concentration in the aqueous humor and its subsequent delivery to the Trabecular Meshwork (TM), the site of steroid-induced ocular hypertension.

Molecular Architecture Analysis

The core differentiation lies in the modification of the corticosteroid backbone (pregnadiene). Prednisolone Acetate is a prodrug designed for penetration and subsequent activation.[1][2] Rimexolone is a site-active analog designed for high tissue retention and low aqueous solubility.[1][2]

Structural Comparison Table

| Feature | Prednisolone Acetate | Rimexolone |

| Core Scaffold | ||

| C17 Substitution | ||

| C21 Substitution | Acetate Ester (-O-CO-CH | None (Terminal Methyl in Propionyl chain) |

| C16 Substitution | Hydrogen (-H) | |

| C11 Substitution | ||

| Drug Type | Prodrug (Hydrolyzes to Prednisolone) | Active Parent (Not a prodrug) |

| Lipophilicity | Moderate (LogP ~2.5; Active ~1.[1][2][3]6) | High (LogP > 3.5 estimated) |

The "Warhead" Analysis (C17 & C21)

-

Prednisolone Acetate (The Hydrolytic Switch):

-

Mechanism: Upon instillation, corneal esterases hydrolyze the acetate group, releasing Prednisolone (the active metabolite) which possesses a C21-hydroxyl group.[1][2]

-

Consequence: The C21-OH makes the active drug moderately water-soluble, allowing it to partition into the aqueous humor and diffuse to the Trabecular Meshwork.[1][2]

-

Rimexolone (The Lipophilic Shield): [4][5][6]

-

Structure: Features a 17

-methyl group and a 17 -

Mechanism: The absence of the polar C17 and C21 hydroxyls renders the molecule extremely hydrophobic. It does not require hydrolysis for activation.[1][2]

-

Consequence: The molecule "sticks" to the lipophilic corneal epithelium and stroma but has negligible solubility in the aqueous humor. This creates a "concentration gradient block," preventing high levels of drug from reaching the TM cells downstream.

-

Structural Visualization (DOT Diagram)

[1][2]

Physicochemical Profiling & Experimental Validation[2]

To validate the structural hypotheses, the following physicochemical parameters are critical.

Receptor Binding Affinity (RBA)

Contrary to common misconceptions, Rimexolone is not a weak steroid.[1][2] In competitive binding assays using human synovial tissue, Rimexolone demonstrated higher affinity than Dexamethasone.[1][2][4]

| Compound | Relative Binding Affinity (Dex = 100) | Potency Interpretation |

| Dexamethasone | 100 | Reference Standard |

| Prednisolone | ~70 - 140 (varies by tissue) | High Potency |

| Rimexolone | 130 | Very High Potency |

| Flunisolide | 190 | Ultra High Potency |

Source: Hochhaus G, et al. Agents Actions. 1990.[1][2][4][8] [1]

Scientific Insight: If Rimexolone binds GR stronger than Prednisolone, why is it safer? This confirms that safety is driven by pharmacokinetics (PK), not pharmacodynamics (PD). [1][2]

Protocol: In Vitro Glucocorticoid Receptor Binding Assay

For researchers replicating affinity data.

-

Cytosol Preparation: Homogenize human tissue (e.g., HeLa cells or synovial fibroblasts) in ice-cold buffer (10mM Tris-HCl, pH 7.4, 1.5mM EDTA, 10% glycerol, 1mM DTT, 20mM Na2MoO4).[1][2] Centrifuge at 105,000 x g for 60 min.

-

Incubation: Aliquot cytosol (200 µL) into tubes containing [3H]-Dexamethasone (5 nM) and increasing concentrations of unlabeled competitor (Rimexolone or Prednisolone,

to -

Equilibrium: Incubate at 4°C for 18 hours to reach equilibrium.

-

Separation: Add dextran-coated charcoal to strip free steroid. Centrifuge and count supernatant radioactivity.[1]

-

Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1][2]

The Mechanism of IOP Sparing[5]

The elevation of IOP by steroids (Steroid Response) is caused by morphological changes in the Trabecular Meshwork (TM), including the deposition of extracellular matrix (myocilin) which increases outflow resistance.

The "Sequestration" Hypothesis

The structural modifications of Rimexolone create a molecule that is "too lipophilic" to travel effectively through the aqueous humor to the TM.

-

Prednisolone Acetate: Hydrolyzes

Free Prednisolone (Soluble) -

Rimexolone: Remains Lipophilic

Partitions into Corneal/Iris membranes

Pathway Visualization[2]

[2]

Clinical Implications & Formulation

Formulation Challenges

Because Rimexolone lacks the ionizable or polar groups found in Prednisolone (C21-OH), it cannot be easily formulated as a solution.[1][2] It is strictly available as a suspension (Vexol 1%).[1][2]

-

Implication: Shake well. The particle size distribution is critical for bioavailability.

-

Prednisolone Acetate: Also a suspension, but the hydrolysis product is soluble.[2]

Efficacy vs. Safety Ratio

Clinical trials indicate that Rimexolone 1% is equipotent to Prednisolone Acetate 1% for controlling anterior uveitis inflammation [2], yet produces significantly fewer IOP spikes (>10 mmHg rise) [3].[1][2]

-

Rimexolone: Ideal for "Steroid Responders" or long-term therapy where IOP risk is a concern.[1][2]

-

Prednisolone Acetate: Remains the "Gold Standard" for severe inflammation (e.g., post-transplant) where maximum aqueous penetration is required regardless of IOP risk.

References

-

Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue. Source: Agents Actions (1990).[1][2][4][8] URL:[Link][1][2][4]

-

Efficacy and safety of 1% rimexolone versus 1% prednisolone acetate in the treatment of anterior uveitis--a randomized triple masked study. Source: International Ophthalmology (2004).[1][2] URL:[Link]

-

Intraocular pressure-raising potential of 1.0% rimexolone in patients responding to corticosteroids. Source: Archives of Ophthalmology (1996).[1][2] URL:[Link]

-

Rimexolone - PubChem Compound Summary. Source: National Center for Biotechnology Information.[1][2] URL:[Link][1][2][9]

Sources

- 1. Rimexolone | C24H34O3 | CID 5311412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rimexolone - Wikipedia [en.wikipedia.org]

- 3. bork.embl.de [bork.embl.de]

- 4. Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pharmacoeconomic analysis of rimexolone for the treatment of ophthalmic inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rimexolone 1% versus prednisolone acetate in preventing early postoperative inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Role of Glucocorticoids and Glucocorticoid Receptors in Glaucoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]

Org 6216 glucocorticoid receptor agonist selectivity profile

An In-Depth Technical Guide to the Glucocorticoid Receptor Agonist Selectivity Profile of Org 6216 (Rimexolone)

Authored by a Senior Application Scientist

Foreword: The Quest for Selective Glucocorticoid Action

The therapeutic utility of glucocorticoids is unparalleled in the management of inflammatory diseases. However, their profound efficacy is often shadowed by a significant burden of systemic side effects. This dichotomy has driven decades of research toward a "holy grail": the development of selective glucocorticoid receptor (GR) agonists that retain potent anti-inflammatory activity while minimizing undesirable effects. Org 6216 (Rimexolone) emerged from this pursuit as a novel steroid engineered for potent local action with a markedly improved systemic safety profile.[1] This guide provides a deep dive into the molecular and functional underpinnings of Org 6216's selectivity, offering both established data and the requisite experimental frameworks for its comprehensive evaluation.

Molecular Identity and Physicochemical Properties

Org 6216, chemically known as 11β-Hydroxy-16α,17α,21-trimethyl-pregna-1,4-diene-3,20-dione, is a synthetic pregnadiene steroid.[1] Its unique structural modifications are central to its pharmacological profile.

| Property | Value |

| Chemical Name | 11β-Hydroxy-16α,17α,21-trimethyl-pregna-1,4-diene-3,20-dione |

| Common Name | Rimexolone |

| Synonym | Org 6216 |

| Molecular Formula | C₂₄H₃₂O₃ |

| Molecular Weight | 368.5 g/mol |

| Class | Synthetic Glucocorticoid Steroid |

The Core of Selectivity: Glucocorticoid Receptor (GR) Binding Affinity

A ligand's affinity for its target receptor is the primary determinant of its potency. Org 6216 exhibits a high binding affinity for the glucocorticoid receptor, which is fundamental to its anti-inflammatory efficacy.

Competitive Binding Assay Results

Studies using human synovial tissue have demonstrated that Org 6216 possesses a higher relative binding affinity (RBA) for the glucocorticoid receptor than the widely used potent glucocorticoid, dexamethasone.[2] This high affinity ensures robust receptor engagement at the site of local administration.

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Org 6216 (Rimexolone) | 130 |

| Flunisolide | 190 |

¹Data derived from competitive binding assays with human synovial tissue glucocorticoid receptors.[2]

The Role of Metabolism in Systemic Selectivity

A key design feature of Org 6216 is its susceptibility to rapid systemic metabolism into derivatives with low pharmacodynamic activity.[2] Potential metabolites, such as those hydroxylated at the C17 side-chain or the 6-hydroxy and 4,5-dihydro metabolites, show markedly decreased or negligible binding affinity for the GR.[2] This pharmacokinetic property is a cornerstone of its "dissociated" profile, ensuring that any systemically absorbed drug is quickly inactivated, thereby preventing widespread GR activation and the associated side effects. This elegant mechanism provides a high ratio of local anti-inflammatory activity to systemic effects.[2]

Characterizing the Broader Selectivity Profile

True selectivity extends beyond high on-target affinity. It requires low affinity for off-target receptors, particularly other members of the steroid receptor family, to avoid unintended hormonal effects. While specific data for Org 6216's off-target binding profile is not extensively published, this section details the authoritative methodology for its determination.

Experimental Workflow: Off-Target Steroid Receptor Binding Panel

The gold-standard method for assessing selectivity is a competitive radioligand binding assay panel. This workflow quantifies a compound's ability to displace a high-affinity radiolabeled ligand from a panel of receptors, including the Mineralocorticoid (MR), Androgen (AR), Progesterone (PR), and Estrogen (ER) receptors.

Caption: Workflow for Off-Target Steroid Receptor Binding Assay.

Causality and Interpretation: The output of this workflow is a set of inhibition constant (Ki) values. A highly selective GR agonist like Org 6216 would be expected to have a low nanomolar Ki for the GR and Ki values at least 100- to 1000-fold higher for MR, AR, PR, and ER. This quantitative demonstration of selectivity is critical for predicting a low risk of side effects such as edema (MR), androgenic effects (AR), or progestogenic effects (PR).

Functional Selectivity: Dissecting Transactivation and Transrepression

The modern understanding of GR signaling distinguishes between two primary mechanisms of action: transactivation and transrepression.[3]

-

Transactivation: The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) in the DNA, typically activating the transcription of target genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.[4][5]

-

Transrepression: Monomeric GR interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, repressing the expression of inflammatory genes. This is considered the primary mechanism for anti-inflammatory effects.[4][6]

A "dissociated" or "selective" GR agonist (SEGRA) would ideally exhibit potent transrepression with minimal transactivation activity.[4]

Caption: Dual mechanisms of Glucocorticoid Receptor (GR) action.

Evidence for Functional GR Agonism of Org 6216

Studies on human CD4+ T-cells confirm that Org 6216 functions as a true GR agonist. Its inhibitory effects on T-cell proliferation and cytokine (e.g., IL-2) production are comparable to dexamethasone and, crucially, can be blocked by the GR antagonist RU486.[7] Furthermore, Org 6216 induces the expression of IκBα, a key inhibitor of the NF-κB pathway, which represents a GR-mediated anti-inflammatory effect.[7]

Experimental Workflow: Quantifying Functional Selectivity

To definitively classify Org 6216 as a SEGRA, its relative potency in transactivation and transrepression must be quantified using reporter gene assays.

Caption: Workflow for Transactivation vs. Transrepression Reporter Assays.

Self-Validating Interpretation: In this system, a compound demonstrating a dissociated profile would show a significantly lower EC₅₀ (higher potency) in the transrepression assay compared to the transactivation assay. This "dissociation index" (EC₅₀ Transactivation / IC₅₀ Transrepression) is a quantitative measure of functional selectivity. While Org 6216 is known to be a functional GR agonist, this specific quantitative comparison would be required to formally categorize its profile relative to modern SEGRAs.

Conclusion: An Integrated View of Org 6216 Selectivity

The selectivity profile of Org 6216 is a multi-faceted characteristic built on three pillars:

-

High On-Target Affinity: It binds to the glucocorticoid receptor with high affinity, ensuring potent activity at the local site of action.[2]

-

Favorable Pharmacokinetics: It is designed for rapid systemic metabolic inactivation to derivatives with low receptor affinity, which effectively dissociates its local therapeutic action from systemic side effects.[1][2]

-

Functional GR Agonism: It demonstrates classic GR-mediated anti-inflammatory and immunomodulatory effects, such as the inhibition of T-cell proliferation and cytokine production.[7]

While a comprehensive profile of its off-target binding and a quantitative dissociation index between transrepression and transactivation would further refine its classification, the available evidence firmly establishes Org 6216 as a novel steroid with a selective local anti-inflammatory action.[1] It represents a successful strategy in steroid design, where high local potency is deliberately coupled with systemic inactivation to achieve an improved therapeutic index.

Appendix: Detailed Experimental Protocols

Protocol 1: Glucocorticoid Receptor Competitive Binding Assay

-

Preparation: Prepare a cytosolic fraction from human synovial tissue or use commercially available recombinant human GR.

-

Reaction Mixture: In a 96-well plate, combine:

-

GR preparation.

-

A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) near its Kd value.

-

A range of concentrations of the unlabeled competitor (Org 6216 or reference compounds).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand using a filter plate (e.g., glass fiber filter pre-treated with polyethyleneimine) and a vacuum manifold. Wash filters with ice-cold assay buffer.

-

Quantification: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: GRE-Mediated Transactivation Luciferase Reporter Assay

-

Cell Culture: Seed A549 cells (human lung epithelial cells with endogenous GR) in a 96-well plate.

-

Transfection: Co-transfect cells with a GRE-luciferase reporter plasmid (containing multiple GREs upstream of a minimal promoter driving firefly luciferase) and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Org 6216 or a reference agonist (e.g., dexamethasone).

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Protocol 3: NF-κB-Mediated Transrepression Luciferase Reporter Assay

-

Cell Culture & Transfection: As in Protocol 2, but use an NF-κB-luciferase reporter plasmid (containing NF-κB binding sites driving firefly luciferase).

-

Pre-treatment: After 24 hours post-transfection, replace the medium and pre-treat the cells with serial dilutions of Org 6216 for 1-2 hours.

-

Induction: Add an NF-κB inducer (e.g., TNF-α at 10 ng/mL) to all wells except the negative control.

-

Incubation: Incubate for an additional 6-8 hours.

-

Lysis, Measurement, and Analysis: Proceed as in steps 5 and 6 of Protocol 2. The data will yield an IC₅₀ value, representing the concentration at which Org 6216 inhibits 50% of the TNF-α-induced NF-κB activity.

References

-

Hochhaus, G., & Moellmann, H. W. (1990). Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue. Agents and Actions, 30(3-4), 377–380. [Link]

-

Fox, P. K., Lewis, A. J., Rae, R. M., Sim, A. W., & Woods, G. F. (1980). The biological properties of Org 6216, a new type of steroid with a selective local anti-inflammatory action. Arzneimittel-Forschung, 30(1), 55–59. [Link]

-

Schäcke, H., Schottelius, A., Döcke, W. D., Strehlke, P., Jaroch, S., Schmees, N., Rehwinkel, H., Hennekes, H., & Asadullah, K. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227–232. [Link]

-

ReveraGen BioPharma. (n.d.). Mechanism of Action. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2023, December 29). Glucocorticoid receptor. [Link]

-

He, Y., Xu, Y., Zhang, C., Gao, H., & Li, Y. (2014). Structures and mechanism for the design of highly potent glucocorticoids. Scientific Reports, 4, 4760. [Link]

-

Feldmann, M., Wähnert, D., Bicia, A., Kodelja, V., & Jonuleit, H. (2010). Rimexolone inhibits proliferation, cytokine expression and signal transduction of human CD4+ T-cells. International Immunopharmacology, 10(9), 1026–1033. [Link]

-

De Bosscher, K., Vanden Berghe, W., & Haegeman, G. (2003). The interplay between the glucocorticoid receptor and nuclear factor-kappaB or activator protein-1: molecular mechanisms for gene repression. Endocrine Reviews, 24(4), 488–522. [Link]

-

He, Y., Yi, W., Su, Z., Wang, D., & Li, Y. (2019). Ligand-Induced Repression of the Glucocorticoid Receptor Gene Is Mediated by an NCoR1 Repression Complex Formed by Long-Range Chromatin Interactions with Intragenic Glucocorticoid Response Elements. Molecular and Cellular Biology, 39(12), e00584-18. [Link]

Sources

- 1. The biological properties of Org 6216, a new type of steroid with a selective local anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reveragen.com [reveragen.com]

- 6. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rimexolone inhibits proliferation, cytokine expression and signal transduction of human CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Org 6216 (Rimexolone): In Vitro Models and Methodologies for Assessing Local Anti-Inflammatory Potency

Executive Summary

Org 6216, universally known as Rimexolone (11β-Hydroxy-16α,17α,21-trimethylpregna-1,4-diene-3,20-dione), is a highly potent, non-fluorinated glucocorticoid[1]. In the landscape of steroidal anti-inflammatory drugs, Org 6216 occupies a unique niche: it exhibits a profound dissociation between local anti-inflammatory efficacy and systemic atrophogenic liability[2]. This whitepaper provides researchers and drug development professionals with an authoritative framework for evaluating the in vitro potency of Org 6216, detailing the receptor kinetics, cellular models, and self-validating protocols required to accurately profile its pharmacological behavior.

Pharmacological Profile and Receptor Kinetics

The therapeutic index of Org 6216 is driven by its interaction with the cytosolic glucocorticoid receptor (GRα)[3]. The compound’s high local-to-systemic activity ratio is not due to poor absorption, but rather a combination of pronounced local receptor affinity and rapid systemic metabolism into inactive derivatives, such as C17 side-chain hydroxylated and 4,5-dihydro metabolites[4].

Upon binding Org 6216, the GR undergoes a conformational shift, shedding chaperone proteins to translocate into the nucleus[3]. Here, the mechanism bifurcates:

-

Transrepression (Anti-inflammatory): The monomeric GR physically interacts with and inhibits transcription factors like NF-κB and AP-1, effectively shutting down the synthesis of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)[3].

-

Transactivation (Side-effect liability): The dimeric GR binds directly to Glucocorticoid Response Elements (GREs) on the DNA, inducing the expression of genes such as MYOC (Myocilin), which is implicated in steroid-induced ocular hypertension[3][].

Quantitative Data: Receptor Affinity

To contextualize the potency of Org 6216, it is benchmarked against standard fluorinated and non-fluorinated corticosteroids using human synovial tissue models. Despite lacking a halogen atom—a modification typically required to boost GR affinity—Org 6216 demonstrates superior binding kinetics compared to dexamethasone[4].

Table 1: Relative Binding Affinities (RBA) for the Glucocorticoid Receptor in Human Synovial Tissue

| Compound | Fluorination Status | Relative Binding Affinity (RBA)* | Pharmacodynamic Note |

| Dexamethasone | Fluorinated | 100 | Standard reference agonist. |

| Org 6216 (Rimexolone) | Non-fluorinated | 130 | High local affinity; rapid systemic inactivation. |

| Flunisolide | Fluorinated | 190 | High affinity; slower clearance. |

| Org 6216 4,5-dihydro metabolite | Non-fluorinated | < 5 | Negligible binding; explains low systemic toxicity. |

*Data normalized to Dexamethasone = 100. Sourced from Hochhaus & Moellmann, 1990[4].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that executing these assays requires strict adherence to causality—understanding why a reagent is used is as critical as knowing how much to use. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Radioligand Competitive Binding Assay in Human Synovial Cytosol

Objective: Determine the IC50 and RBA of Org 6216 against a known radiotracer. Causality & Design: GR is highly unstable in vitro once extracted from the cell. We utilize sodium molybdate in the homogenization buffer to stabilize the unliganded GR complex and prevent temperature-dependent receptor transformation before the ligand can bind.

-

Tissue Preparation: Homogenize human synovial tissue in TEGM buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, 20 mM Sodium Molybdate, pH 7.4) at 4°C.

-

Cytosol Isolation: Centrifuge the homogenate at 100,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction containing the unliganded GR.

-

Ligand Incubation: Aliquot the cytosol and incubate with a constant concentration of [³H]-Dexamethasone (5 nM) and increasing logarithmic concentrations of unlabeled Org 6216 (10⁻¹¹ to 10⁻⁵ M).

-

Critical Step: Org 6216 is highly lipophilic. Dissolve in DMSO, but ensure the final assay concentration of DMSO does not exceed 0.1% (v/v) to prevent protein denaturation.

-

-

Equilibration: Incubate at 4°C for 16–18 hours to achieve thermodynamic equilibrium.

-

Separation: Add dextran-coated charcoal (DCC) suspension and incubate for exactly 10 minutes.

-

Causality: Charcoal adsorbs free, unbound steroids. The dextran coating acts as a molecular sieve, preventing the charcoal from stripping the ligand out of the larger receptor-ligand complexes.

-

-

Quantification: Centrifuge to pellet the DCC. Extract the supernatant (containing the receptor-bound radioligand) and quantify via liquid scintillation counting.

-

Validation Checkpoint: Include a baseline control tube with 1000-fold excess unlabeled Dexamethasone to define Non-Specific Binding (NSB). Specific binding must constitute >80% of total binding; otherwise, the cytosolic preparation has degraded.

Protocol B: MYOC Gene Expression Assay in Human Trabecular Meshwork (HTM) Cells

Objective: Evaluate the transactivation liability of Org 6216 to induce MYOC, a biomarker for intraocular pressure (IOP) elevation[]. Causality & Design: Immortalized cell lines often lose their trabecular phenotype. Primary HTM cells must be used. Furthermore, glucocorticoid-induced MYOC expression is a delayed genomic response, requiring chronic exposure rather than acute stimulation.

-

Cell Culture: Seed primary HTM cells in DMEM supplemented with 10% FBS. Grow to 100% confluence.

-

Biomechanical Sensitization: Transfer cultures to a specialized pressure incubator. Culture the cells at a hydrostatic pressure of 32 mm Hg above atmospheric pressure[].

-

Causality: This simulates the biomechanical stress of the anterior chamber, sensitizing the cells' mechanotransduction pathways to steroid-induced changes.

-

-

Dosing: Treat cells with 1 μM Org 6216. Refresh the media and drug every 48 hours for a total of 10 days.

-

Readout: Harvest cells, extract total RNA, and quantify MYOC mRNA induction via RT-qPCR, normalizing to GAPDH.

-

Validation Checkpoint: Dexamethasone (1 μM) must be run in parallel as a positive control. The assay is only valid if the Dexamethasone arm shows a minimum 5-fold induction of MYOC mRNA by day 10.

Mechanistic Visualization

The following diagram maps the bifurcated intracellular signaling cascade of Org 6216, illustrating the divergence between its therapeutic anti-inflammatory effects and its potential side-effect liabilities.

Org 6216 GR-mediated transrepression and transactivation pathways.

References

-

Hochhaus, G., & Moellmann, H. W. (1990). Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue. Agents and Actions, 30(3-4), 377-380. URL: [Link]

-

Patel, A. K., et al. (2023). Role of Glucocorticoids and Glucocorticoid Receptors in Glaucoma Pathogenesis. MDPI Cells, 12(20), 2452. URL:[Link]

-

Fox, P. K., et al. (1982). The biological properties of Org 6216, a new type of steroid with a selective local anti-inflammatory action. PubMed (National Institutes of Health). URL:[Link]

-

Wikipedia Contributors. (2023). Rimexolone. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. Rimexolone - Wikipedia [en.wikipedia.org]

- 2. The biological properties of Org 6216, a new type of steroid with a selective local anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rimexolone Solubility Protocol for DMSO and Ethanol Stock Solutions

(Application Note & Protocol)

Introduction & Mechanistic Context

Rimexolone (11β-hydroxy-16α,17α-dimethyl-17β-propionylandrosta-1,4-dien-3-one) is a synthetic, non-fluorinated glucocorticoid steroid , . In clinical and research settings, it is primarily utilized for its potent anti-inflammatory properties, particularly in ophthalmic formulations to manage postoperative inflammation and anterior uveitis .

Mechanistically, Rimexolone acts as a Glucocorticoid Receptor (GR) agonist. Upon crossing the cell membrane, it binds to the cytosolic GR, inducing a conformational change and nuclear translocation. In the nucleus, the complex binds to Glucocorticoid Response Elements (GREs), upregulating the expression of lipocortins (e.g., Annexin A1). Lipocortins inhibit Phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid and the downstream synthesis of pro-inflammatory prostaglandins and leukotrienes .

Fig 1: Rimexolone mechanism of action via Glucocorticoid Receptor signaling and PLA2 inhibition.

Because Rimexolone is highly lipophilic (LogP ≈ 4.2) and practically insoluble in aqueous media, researchers must utilize organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol to prepare concentrated stock solutions for in vitro and in vivo assays , . This application note provides a field-validated protocol for solubilizing Rimexolone, emphasizing the causality behind solvent selection and handling to ensure scientific integrity.

Physicochemical Properties & Solvent Causality

Understanding the physicochemical profile of Rimexolone is critical for formulation. The steroid lattice is stabilized by hydrophobic interactions and hydrogen bonding (via the hydroxyl and ketone groups).

Table 1: Physicochemical Properties of Rimexolone

| Property | Value | Reference |

| CAS Number | 49697-38-3 | |

| Molecular Weight | 370.5 g/mol | |

| LogP | 4.2 | |

| Aqueous Solubility | Insoluble | , |

| DMSO Solubility | Soluble (Typically up to 10–20 mg/mL) | |

| Ethanol Solubility | Slightly Soluble (Typically < 5 mg/mL) | |

| Methanol Solubility | Sparingly Soluble |

Causality of Solvent Selection:

-

DMSO (Dimethyl Sulfoxide): DMSO is an aprotic, highly polar solvent. Its strong dipole moment effectively disrupts the intermolecular hydrogen bonds of the Rimexolone crystal lattice, making it the preferred solvent for high-concentration stock solutions (e.g., 10 mg/mL). It is ideal for in vitro cell culture assays where the final DMSO concentration can be diluted to ≤ 0.1% (v/v) to avoid cellular toxicity.

-

Ethanol (Absolute, ≥99.5%): Ethanol is a protic solvent. While Rimexolone is only "slightly soluble" in ethanol according to USP guidelines , it is often preferred for in vivo animal models where DMSO may induce localized tissue irritation or unwanted systemic effects. Ethanol stocks require lower target concentrations and often necessitate gentle heating or sonication to achieve complete dissolution.

Preparation Workflows

Fig 2: Step-by-step workflow for the preparation and validation of Rimexolone stock solutions.

Protocol A: Preparation of 10 mg/mL Rimexolone Stock in DMSO

Target Audience: In vitro cell culture and biochemical assay researchers.

Materials Required:

-

Rimexolone powder (≥98% purity)

-

Anhydrous DMSO (Cell culture grade, ≥99.9% purity)

-

Analytical balance (0.1 mg precision)

-

Amber glass vials (to protect from light)

-

Vortex mixer and ultrasonic bath

-

0.22 µm PTFE syringe filters

Step-by-Step Methodology:

-

Equilibration: Allow the Rimexolone powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation, which can drastically reduce solubility.

-

Weighing: Accurately weigh 10.0 mg of Rimexolone into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced degradation of the conjugated diene system in the steroid ring.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial.

-

Agitation: Cap the vial tightly and vortex for 30–60 seconds.

-

Sonication (If required): If visible particulates remain, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Caution: Do not heat the bath above 37°C, as excessive heat can degrade the compound.

-

Visual Validation: Inspect the solution against a light and dark background. The solution must be completely clear and colorless, indicating a self-validating state of complete dissolution. If the Tyndall effect (light scattering) is observed, micro-particulates remain, and the solution is not fully dissolved.

-

Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile vial. Causality: PTFE (Polytetrafluoroethylene) is chemically compatible with DMSO and exhibits low non-specific binding for hydrophobic steroids.

-

Aliquoting: Divide the stock into 50 µL or 100 µL aliquots in tightly sealed microcentrifuge tubes to prevent repeated freeze-thaw cycles.

Protocol B: Preparation of 2 mg/mL Rimexolone Stock in Ethanol

Target Audience: In vivo pharmacology and specialized formulation researchers.

Materials Required:

-

Rimexolone powder (≥98% purity)

-

Absolute Ethanol (≥99.5%, 200 proof)

-

Water bath set to 30°C

Step-by-Step Methodology:

-

Weighing: Weigh 2.0 mg of Rimexolone into a sterile amber glass vial.

-

Solvent Addition: Add 1.0 mL of Absolute Ethanol.

-

Heating & Agitation: Vortex the suspension. Because Rimexolone is only slightly soluble in ethanol, place the vial in a 30°C water bath for 5 minutes, vortexing every minute. Causality: Mild thermal energy increases the kinetic energy of the solvent molecules, overcoming the dissolution activation energy barrier without compromising the molecule's structural integrity.

-

Validation: Ensure no micro-crystals remain via visual inspection against a dark background. If the solution remains cloudy, the solubility limit at that specific temperature has been exceeded. This is a self-validating failure point; further dilution (e.g., to 1 mg/mL) is required before proceeding.

-

Aliquoting: Aliquot and store immediately to prevent ethanol evaporation, which would rapidly cause the Rimexolone to precipitate.

Storage, Stability, and Handling

-

Storage Conditions: Store all aliquots at -20°C. Under these conditions, DMSO and Ethanol stocks are generally stable for up to 3 to 6 months .

-

Thawing Protocol: When retrieving an aliquot from -20°C, allow it to reach room temperature naturally. Critical Step: DMSO freezes at 18.5°C. Ensure the DMSO is completely thawed and vortex the tube before use. Cold DMSO can cause localized precipitation of the highly lipophilic Rimexolone.

-

Aqueous Dilution (Working Solutions): When diluting the stock solution into aqueous buffers (e.g., PBS) or cell culture media, add the stock solution dropwise while vortexing the aqueous phase rapidly. This prevents the hydrophobic Rimexolone from crashing out of solution. The final concentration of DMSO or Ethanol should not exceed 0.1% (v/v) for in vitro assays to prevent solvent-induced cytotoxicity.

Troubleshooting Guide

Table 2: Common Solubilization Issues and Corrective Actions

| Observation | Root Cause | Corrective Action |

| Cloudy suspension in DMSO | Moisture contamination in DMSO (DMSO is highly hygroscopic) or cold solvent. | Use fresh, anhydrous DMSO. Warm vial to 25°C and sonicate until clear. |

| Precipitation upon adding to aqueous media | Localized high concentration of solvent; thermal shock. | Pre-warm aqueous media to 37°C. Add stock dropwise under rapid vortexing. |

| Loss of biological activity | Repeated freeze-thaw cycles or UV degradation of the diene system. | Use single-use aliquots. Store in amber vials away from light at -20°C. |

References

-

National Center for Biotechnology Information. "Rimexolone | C24H34O3 | CID 5311412." PubChem. URL:[Link]

-

Fashner, J. et al. "Treatment of Non-Infectious Corneal Injury: Review of Diagnostic Agents, Therapeutic Medications, and Future Targets." PMC - NIH. URL:[Link]

-

DrugBank. "Rimexolone." DrugBank Online. URL:[Link]

-

United States Pharmacopeia (USP). "USP-NF Solubility Reference Table." USP-NF. URL:[Link]

Preparation of 1% Rimexolone ophthalmic suspension for research

Application Note: Formulation and Aseptic Preparation of 1% Rimexolone Ophthalmic Suspension

Introduction & Pharmacological Context

Rimexolone is a potent, lipophilic glucocorticoid utilized in ophthalmic research and clinical practice to manage postoperative ocular inflammation and anterior uveitis[1]. Due to its high molecular weight (370.53 g/mol ) and inherent water insolubility, rimexolone cannot be formulated as a simple aqueous solution[1]. Instead, it must be engineered as a sterile, multi-dose topical ophthalmic suspension. The critical quality attributes (CQAs) of this suspension include a tightly controlled particle size distribution (less than 10 µm) to prevent corneal abrasion, optimal rheological properties to increase precorneal residence time, and strict sterility[2].

Formulation Rationale & Excipient Causality

The formulation of an ophthalmic suspension is a delicate balance of physical stability and physiological compatibility. If the suspended particles agglomerate, the dosage becomes non-uniform, and the patient or animal model experiences ocular grittiness.

-

Surfactant Wetting: Rimexolone powder is highly hydrophobic. A nonionic surfactant, such as Polysorbate 80 (or Tyloxapol in similar formulations), is employed to lower the interfacial tension between the API and the aqueous vehicle[1]. This allows the powder to be wetted and uniformly dispersed without causing excessive foaming during homogenization[3].

-

Rheological Modification: Carbomer 974P, a high-molecular-weight cross-linked polyacrylate, is utilized as the primary suspending agent[1]. It imparts pseudoplastic (shear-thinning) behavior to the suspension. At rest in the bottle, the high viscosity prevents the rapid sedimentation of rimexolone particles. Upon instillation and blinking, the shear stress reduces the viscosity, allowing the drop to spread evenly across the ocular surface. Furthermore, the polymer interacts with conjunctival mucin, significantly extending the drug's contact time with the cornea[2].

-

Preservation & Tonicity: Benzalkonium chloride (0.01%) acts as the primary antimicrobial preservative, synergistically enhanced by Edetate Disodium, which chelates divalent cations that would otherwise stabilize bacterial cell walls[1]. Sodium chloride is added to ensure the tonicity is maintained within the physiological range of 260 to 320 mOsmol/kg[1].

Table 1: Quantitative Composition of 1% Rimexolone Ophthalmic Suspension

| Component | Function | Concentration |

| Rimexolone | Active Pharmaceutical Ingredient (API) | 10 mg/mL (1.0%) |

| Benzalkonium Chloride | Antimicrobial Preservative | 0.01% |

| Carbomer 974P | Suspending Agent / Viscosity Modifier | 0.2% - 0.4% |

| Polysorbate 80 | Nonionic Surfactant / Wetting Agent | 0.01% - 0.05% |

| Sodium Chloride | Tonicity Adjuster | ~0.7% |

| Edetate Disodium | Chelating Agent / Preservative Enhancer | 0.01% |

| NaOH / HCl | pH Adjustment | q.s. to pH 6.0 - 8.0 |

| Purified Water | Solvent / Vehicle | q.s. to 100% |

(Note: Formulation parameters are aligned with standard reference ranges for rimexolone ophthalmic suspensions[1].)

Workflow Visualization

To prevent heat-induced API degradation or Ostwald ripening (where particles dissolve and recrystallize into large, sharp crystals upon cooling), bulk sterilization of the final suspension is avoided[2]. Instead, a split-sterilization and aseptic compounding strategy is employed[4].

Aseptic split-sterilization and compounding workflow for ophthalmic suspensions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each critical phase is verified before proceeding to the next.

Phase 1: Preparation and Sterilization of the API Milling Slurry Causality: The API must be sterilized and micronized. Autoclaving the API in the presence of a surfactant prevents the formation of intractable aggregates during heating, allowing for efficient subsequent milling[3].

-

Wetting: In a high-density polyethylene (HDPE) milling bottle, dissolve Polysorbate 80 in Purified Water.

-

Dispersion: Add 1.0% Rimexolone API to the surfactant solution. Add 3mm Zirconia-Yttria milling beads to the bottle[3].

-

Sterilization: Seal the milling bottle and steam sterilize (autoclave) the slurry at 121°C for 30-45 minutes[3].

-

Micronization: Immediately transfer the sterilized bottle to a ball mill. Mill at 50-55 RPM for 18-24 hours[3].

-

Self-Validation Check 1 (Particle Size): Extract a 1 mL aliquot aseptically and perform laser diffraction particle size analysis. The D90 must be strictly <10 µm to proceed. If D90 > 10 µm, continue milling. This prevents patient discomfort and corneal scratching[2].

-

Phase 2: Preparation of the Carbomer 974P Polymer Slurry Causality: Carbomer must be fully hydrated before sterilization to ensure maximum yield value and viscosity in the final product[4].

-

Hydration: Heat Purified Water to 50-70°C[3]. Slowly sift Carbomer 974P into the vortex of a high-shear mixer to prevent the formation of unhydrated lumps ("fish-eyes").

-

Sterilization: Autoclave the homogeneous polymer slurry at 121°C for 30 minutes[4].

-

Self-Validation Check 2 (Visual Inspection): The slurry must appear uniformly translucent with no visible dry polymer aggregates.

-

Phase 3: Preparation of the Vehicle Concentrate Causality: Heat-sensitive or highly soluble excipients are best sterilized via filtration to avoid thermal degradation and save energy[4].

-

Dissolution: In a separate compounding vessel, dissolve Sodium Chloride, Edetate Disodium, and Benzalkonium Chloride in Purified Water[4].

-

Sterilization: Pass the vehicle concentrate through a 0.22 µm sterilizing-grade polyethersulfone (PES) filter directly into the sterile compounding vessel[4].

-

Self-Validation Check 3 (Filter Integrity): Perform a bubble point test on the 0.22 µm filter post-use to confirm sterility was maintained.

-

Phase 4: Aseptic Compounding and Homogenization Causality: Combining the phases under high shear ensures the micronized API is trapped evenly within the polymer matrix before the pH-induced viscosity spike occurs[4].

-

Mixing: Inside an ISO Class 5 laminar flow hood, aseptically transfer the sterile Carbomer slurry (Phase 2) into the sterile vehicle concentrate (Phase 3)[4].

-

API Addition: Aseptically decant the micronized Rimexolone slurry (Phase 1), leaving the milling beads behind, into the polymer-vehicle mixture[4].

-

pH Adjustment: Aseptically add sterile-filtered 1N NaOH dropwise while under continuous agitation. As the pH approaches the target range of 6.0 to 8.0, the Carbomer will uncoil, dramatically increasing the viscosity of the suspension and locking the rimexolone particles in a stable matrix[1].

-

Volume Make-up: QS to the final batch volume with sterile Purified Water.

Phase 5: Final Quality Control (Self-Validating Release) Before utilizing the suspension in research models, the following parameters must be validated:

-

Osmolality: Verify tonicity is between 260 to 320 mOsmol/kg using a freezing-point osmometer[1].

-

Resuspendability: Centrifuge a 10 mL sample at 1000 RPM for 5 minutes. Invert the tube; the pellet must completely resuspend into a homogeneous state within 5-10 manual inversions, proving the physical stability of the suspension.

-

Sterility: Perform a 14-day USP <71> sterility test using fluid thioglycollate and soybean-casein digest media to confirm the success of the aseptic compounding process.

References

- Title: Vexol® 1% (rimexolone ophthalmic suspension)

- Title: CA2274680C - Process for manufacturing ophthalmic suspensions Source: Google Patents URL

- Title: EP 2906198 B1 - A PROCESS FOR MANUFACTURING STERILE BRINZOLAMIDE OPHTHALMIC SUSPENSION Source: European Patent Office URL

- Source: triphasepharmasolutions.

Sources

Troubleshooting & Optimization

Improving Rimexolone suspension homogeneity for animal dosing

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Homogeneity & Dosing Precision

Mission Statement

Welcome to the Rimexolone Formulation Support Center. Rimexolone is a highly lipophilic corticosteroid (LogP ~4.2) that is practically insoluble in water.[1] In animal dosing studies, the failure to achieve a homogeneous suspension leads to "dosing artifacts"—where the first animal receives a sub-therapeutic dose and the last animal receives a toxic super-dose due to rapid sedimentation.

This guide moves beyond basic mixing instructions. We focus on the physicochemical mechanics of suspension stability: wetting, deflocculation, and steric stabilization.

Module 1: The "Gold Standard" Protocol

Do not deviate from this workflow without understanding the rheological consequences.

The Recommended Vehicle

For oral (gavage) or parenteral dosing in rodents, we recommend a Sterically Stabilized Aqueous Vehicle . Simple water or saline will result in immediate phase separation.

| Component | Concentration | Function | Mechanism |

| Rimexolone | Variable (e.g., 10 mg/mL) | API | Hydrophobic solid (Contact angle >90°) |

| Polysorbate 80 (Tween 80) | 0.1% - 0.5% (w/v) | Wetting Agent | Lowers surface tension; displaces air from particle surface. |

| Na-CMC (Carboxymethylcellulose) | 0.5% (w/v) | Suspending Agent | Increases viscosity (Stokes' Law); provides steric hindrance. |

| Water | q.s. | Continuous Phase | Medium. |

Step-by-Step Preparation Workflow

The order of addition is critical. Adding Rimexolone directly to the bulk CMC solution will cause "fish-eyes" (clumps encapsulated by gel).

Figure 1: Critical path for Rimexolone suspension. Note that wetting (Phase A) must precede bulk dilution.

Module 2: Troubleshooting & FAQs

Specific solutions for observed physical instability.

Issue 1: "The powder is floating on top of the liquid and won't mix."